molecular formula C13H20O4 B14251565 Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo- CAS No. 224620-11-5

Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo-

Cat. No.: B14251565
CAS No.: 224620-11-5
M. Wt: 240.29 g/mol
InChI Key: NRBRDIQKNQEUNP-UHFFFAOYSA-N
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Description

Spiro[45]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo- is a complex organic compound characterized by its unique spiro structure This compound contains a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo- typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spiro structure. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, where reactants are continuously fed into a reactor, can be employed to scale up the production. The use of advanced purification methods like chromatography and crystallization ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the ketone group can yield an alcohol.

Scientific Research Applications

Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]decane-8-carboxylic acid: Lacks the hydroxyl and ketone groups, making it less versatile.

    1,4-Dioxa-8-azaspiro[4.5]decane: Contains an oxygen and nitrogen in the spiro ring, leading to different chemical properties.

    Spiro[4.5]decan-7-one, 1,8-dimethyl-4-(1-methylethyl)-: Similar structure but different functional groups.

Uniqueness

Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo- is unique due to its combination of functional groups and spiro structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

224620-11-5

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

9-hydroxy-1,8-dimethyl-4-oxospiro[4.5]decane-8-carboxylic acid

InChI

InChI=1S/C13H20O4/c1-8-3-4-9(14)13(8)6-5-12(2,11(16)17)10(15)7-13/h8,10,15H,3-7H2,1-2H3,(H,16,17)

InChI Key

NRBRDIQKNQEUNP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C12CCC(C(C2)O)(C)C(=O)O

Origin of Product

United States

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